molecular formula C16H14N2O4 B269443 Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate

Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate

Katalognummer B269443
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: WKZFKTLGWXQXIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. This compound has been widely used in scientific research due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for causing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to reduce fever and edema, indicating its potential therapeutic applications in the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate in lab experiments is its potent anti-inflammatory and analgesic activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases. Another potential direction is the investigation of its potential applications in other fields, such as agriculture and material science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research due to its potential applications in various fields. Its potent anti-inflammatory and analgesic activities make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate can be synthesized via the reaction between 4-aminobenzoic acid and 4-nitrophenyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.

Eigenschaften

Molekularformel

C16H14N2O4

Molekulargewicht

298.29 g/mol

IUPAC-Name

methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C16H14N2O4/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-8-6-10(7-9-13)14(17)19/h2-9H,1H3,(H2,17,19)(H,18,20)

InChI-Schlüssel

WKZFKTLGWXQXIK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.